molecular formula C24H18ClN5O3S B2599731 N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242964-15-3

N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2599731
CAS No.: 1242964-15-3
M. Wt: 491.95
InChI Key: PUWILDWHFVQIRH-UHFFFAOYSA-N
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Description

This compound belongs to a class of thieno[2,3-d]pyrimidine derivatives functionalized with a 1,2,4-oxadiazole moiety and an acetamide group. Its structure comprises a thieno[2,3-d]pyrimidine core substituted at position 6 with a 3-phenyl-1,2,4-oxadiazol-5-yl group, a 4-oxo functional group, and a methyl group at position 4. The acetamide side chain at position 3 is further substituted with a 3-chloro-4-methylphenyl group. Such derivatives are synthesized via multi-step reactions starting from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, as outlined in studies on analogous compounds .

For example, the N-phenyl variant of this compound (lacking the chloro and methyl substituents on the acetamide group) exhibited inhibitory effects against Staphylococcus aureus and Bacillus subtilis .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-13-8-9-16(10-17(13)25)27-18(31)11-30-12-26-23-19(24(30)32)14(2)20(34-23)22-28-21(29-33-22)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWILDWHFVQIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H20ClN3O2SC_{20}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 433.97 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a 5-methyl-4-oxo group linked to a 1,2,4-oxadiazole moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess significant antitumor properties against various cancer cell lines.
  • Antibacterial Effects : It has shown potential antibacterial activity against several pathogenic bacteria.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation and inflammation.

Antitumor Activity

A study investigating the antitumor potential of similar compounds found that derivatives targeting epidermal growth factor receptors (EGFR) displayed lethal activity against non-small cell lung cancer and breast cancer cell lines. The tested compounds exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer cells .

Case Study: Antitumor Efficacy

In vitro tests revealed that derivatives similar to this compound showed promising results:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2310.65
Compound BHCT1162.41

These findings suggest that structural modifications can enhance antitumor activity significantly.

Antibacterial Activity

In addition to its antitumor properties, the compound has been evaluated for its antibacterial efficacy. Research indicates that it exhibits significant antibacterial activity against multiple strains of human pathogens. For instance, derivatives were tested against four bacterial strains with notable efficacy .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Alkaline Phosphatase : Compounds with similar structures have shown inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to cancer progression .
  • EGFR Targeting : The compound’s structural components suggest potential interactions with EGFR pathways, critical in many cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Acetamide Substituents

The substituent on the acetamide group significantly influences biological activity:

  • N-Phenyl analog: The unsubstituted phenyl variant (2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide) showed potent inhibition of S. aureus (15 mm zone of inhibition) and B. subtilis (12 mm) at 100 µg/mL, suggesting broad-spectrum Gram-positive activity .

Key Insight : Substituents on the acetamide group modulate target selectivity and potency, with halogenated aryl groups often enhancing pharmacokinetic properties in antimicrobial agents.

Analogues with Modified Oxadiazole Substituents

The 1,2,4-oxadiazole ring is a critical pharmacophore. Variations here alter activity profiles:

  • Ethyl 5-(5-methyl-4-oxo-thienopyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate: This ester derivative demonstrated antifungal activity against Candida albicans (10 mm inhibition zone at 100 µg/mL), highlighting the role of electron-deficient oxadiazole substituents in targeting fungi .
  • 3-Phenyl-1,2,4-oxadiazol-5-yl group (target compound) : The phenyl substituent may facilitate π-π stacking interactions with bacterial enzyme active sites, shifting activity toward bacteria over fungi.

Thieno[2,3-d]pyrimidine Derivatives with Different Core Modifications

Structural alterations to the thienopyrimidine core impact bioactivity:

  • Cyclopenta-fused derivative (Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate): The fused cyclopenta ring increases molecular rigidity, which could hinder binding to microbial targets compared to the non-fused core in the target compound.
  • 4-Thio analogs (e.g., 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione): Replacing the 4-oxo group with a thione enhances antifungal activity, suggesting that sulfur-containing groups improve efficacy against C. albicans .

Data Table: Structural and Activity Comparison of Key Analogues

Compound Name/Structure Core Structure Key Substituents Antimicrobial Activity (100 µg/mL) Reference
Target Compound Thieno[2,3-d]pyrimidine 3-chloro-4-methylphenyl acetamide, 3-phenyl-1,2,4-oxadiazole Data not explicitly reported (analog active against S. aureus, B. subtilis)
N-Phenyl Analog Thieno[2,3-d]pyrimidine Phenyl acetamide, 3-phenyl-1,2,4-oxadiazole Inhibits S. aureus (15 mm), B. subtilis (12 mm)
Ethyl Ester Oxadiazole Derivative Thieno[2,3-d]pyrimidine Ethyl ester at oxadiazole Active against C. albicans (10 mm)
Cyclopenta-Fused Derivative Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-chlorophenyl, thioacetamide Activity not reported

Research Findings and Implications

  • Substituent-Driven Activity : The acetamide and oxadiazole groups are pivotal for target specificity. Halogenation and alkylation on the acetamide aryl group may enhance bacterial targeting, while esterification of the oxadiazole shifts activity toward fungi .
  • Structural Flexibility: Rigid cores (e.g., cyclopenta-fused) may reduce binding efficiency compared to the flexible thienopyrimidine scaffold in the target compound, though further studies are needed .
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., chloro) on the acetamide moiety and maintaining the 3-phenyl-oxadiazole group could optimize Gram-positive antibacterial activity.

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